Monobenzyl Phthalate-d4
Overview
Description
Monobenzyl Phthalate-d4 is a deuterium-labeled compound, specifically a phthalate ester, with the chemical formula C15H8D4O4. It is a derivative of Monobenzyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Mechanism of Action
Target of Action
Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled derivative of Monobenzyl Phthalate . It is a urinary metabolite that results from exposure to phthalates, such as diethylhexyl phthalate (DEHP) . Phthalates are primarily used as plasticizers in PVC products . They are considered endocrine-disrupting chemicals , raising concerns about their impact on human health.
Mode of Action
This compound interacts with its targets by disrupting the endocrine system . As an endocrine disruptor, it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of phthalates . When humans are exposed to phthalates, they metabolize them and excrete the metabolites in urine . This compound is one such metabolite .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After exposure to phthalates, the body metabolizes them into various metabolites, including this compound . These metabolites are then excreted in urine . The use of deuterium labeling in this compound can affect its pharmacokinetic and metabolic profiles .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an endocrine disruptor . It can interfere with hormone production and function, potentially leading to a variety of health
Biochemical Analysis
Biochemical Properties
Monobenzyl Phthalate-d4 plays a role in biochemical reactions as a urinary metabolite when exposed to phthalates, such as diethylhexyl phthalate (DEHP)
Cellular Effects
Phthalates, the group of compounds to which it belongs, are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Molecular Mechanism
Phthalates are known to affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can also alter gene expression, suggesting that they may interact with the genetic machinery of the cell .
Metabolic Pathways
This compound is involved in the metabolic pathways of phthalates. It is a urinary metabolite when exposed to phthalates, such as diethylhexyl phthalate (DEHP)
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobenzyl Phthalate-d4 is synthesized through the reaction of phthalic anhydride-d4 with benzyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction can be represented as follows:
C6H4(CO)2O-d4+C6H5CH2OH→C6H4(COOCH2C6H5)COOH-d4+H2O
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Monobenzyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid-d4 and benzyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid-d4.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Phthalic acid-d4 and benzyl alcohol.
Oxidation: Phthalic acid-d4.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Monobenzyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in NMR spectroscopy and MS for quantification and structural elucidation of phthalates and their metabolites.
Environmental Studies: Employed in tracing the environmental fate and transport of phthalates.
Toxicology: Used in studies to understand the metabolism and toxicokinetics of phthalates in biological systems.
Pharmaceutical Research: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of phthalate-containing compounds
Comparison with Similar Compounds
Monobenzyl Phthalate: The non-deuterated form of Monobenzyl Phthalate-d4.
Mono-n-butyl Phthalate: Another phthalate ester with a butyl group instead of a benzyl group.
Monoethyl Phthalate: A phthalate ester with an ethyl group.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to its non-deuterated counterpart, Monobenzyl Phthalate, the deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation in complex mixtures. Additionally, the stability of the deuterium label makes it an ideal internal standard for various analytical techniques .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-DOGSKSIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858128 | |
Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478954-83-5 | |
Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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